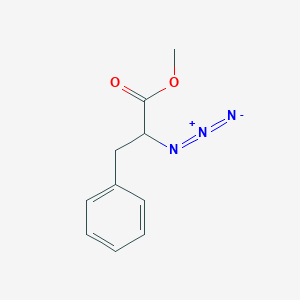
Methyl 2-azido-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-azido-3-phenylpropanoate” is an organic compound that contains an azide functional group . It’s a versatile and valuable synthetic intermediate known for its wide variety of applications .
Synthesis Analysis
The synthesis of “Methyl 2-azido-3-phenylpropanoate” can be achieved through various methods. One approach involves the use of OYE, which catalyzes the chemo- and stereoselective hydrogenation of the C-C double bonds of α-alkyl aldehydes . Another method involves the use of azide ion in the synthesis of AZT (azidothymidine) through S N 2 reactions .Molecular Structure Analysis
The molecular structure of “Methyl 2-azido-3-phenylpropanoate” is characterized by the presence of an azide functional group. The azide ion is the conjugate base of hydrazoic acid, HN3 . The molecular formula is CHO with an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .Chemical Reactions Analysis
“Methyl 2-azido-3-phenylpropanoate” exhibits interesting reactivity. For instance, it can participate in the “click reaction” between an azide and an alkyne, resulting in 1,2,3-triazoles . It can also undergo a Curtius rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-azido-3-phenylpropanoate” are largely determined by its molecular structure. It has a molecular formula of CHO, an average mass of 178.228 Da, and a monoisotopic mass of 178.099380 Da .Applications De Recherche Scientifique
- Intermolecular and Intramolecular Reactions : Azides participate in the preparation of basic five-, six-, and organometallic heterocyclic systems. Researchers have explored their use in constructing fused analogs of heterocycles .
Biotransformation and Chemo-Selective Hydrogenation
Beyond synthesis, Methyl 2-azido-3-phenylpropanoate finds applications in biotransformation and chemo-selective hydrogenation:
- Biotransformation with Yeasts : Researchers have investigated the use of yeasts for the preparation of optically active compounds from Methyl 2-azido-3-phenylpropanoate. This approach involves chemo- and stereoselective hydrogenation of α-alkyl aldehydes, such as 2-methyl cinnamaldehyde .
Photocatalytic Oxidation
Photocatalysis offers exciting possibilities for organic synthesis. Consider the following application:
- Lactone Synthesis : In 2018, researchers demonstrated a method for synthesizing lactone compounds using photocatalytic oxidation. Ethers were oxidized to prepare lactone derivatives, with 1,4-hydroquinone as the photocatalyst and CuCl2·2H2O as a cooperative catalyst .
Mécanisme D'action
Mode of Action
The azido group in Methyl 2-azido-3-phenylpropanoate can undergo a variety of reactions, including reduction, substitution, and cycloaddition . These reactions can lead to changes in the structure and function of the target molecules. For instance, α-azido ketones, a class of compounds similar to Methyl 2-azido-3-phenylpropanoate, have been employed for the synthesis of a number of biologically important heterocyclic compounds .
Biochemical Pathways
Azido sugars, which are structurally similar, have been used for metabolic labeling of glycans, enabling their visualization in cells and organisms . This suggests that azido compounds like Methyl 2-azido-3-phenylpropanoate could potentially be incorporated into biochemical pathways in a similar manner.
Result of Action
Azido compounds are known to be mutagenic and can damage dna, potentially increasing the risk of developing cancer .
Safety and Hazards
“Methyl 2-azido-3-phenylpropanoate” should be handled with care due to its potential hazards. It’s advised to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment . In case of contact with skin or eyes, it’s recommended to wash off immediately with soap and plenty of water .
Propriétés
IUPAC Name |
methyl 2-azido-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQGNNRTRLTMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-azido-3-phenylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

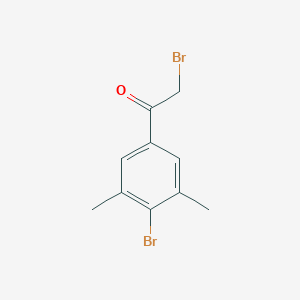
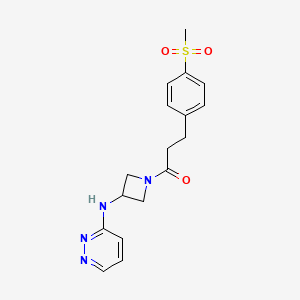
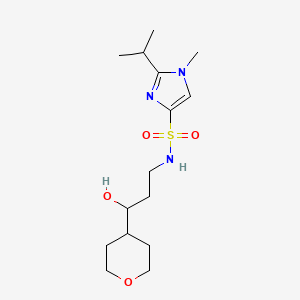
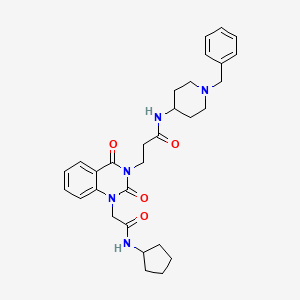
![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2411415.png)


![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)


![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)
![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)
